4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Fluoro-benzyloxy)-6-methoxy-quinoline-2-carboxylic acid methyl ester is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Aplicaciones Científicas De Investigación

Fluorescence Derivatization and High-Performance Liquid Chromatography (HPLC)

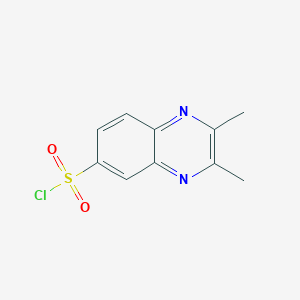

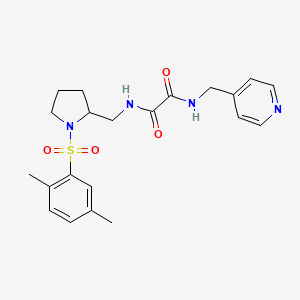

Quinoline derivatives, such as 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, have been utilized as highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in HPLC. This application is critical for biomedical analysis, demonstrating the potential use of quinoline derivatives in enhancing detection limits and separating compounds on reversed-phase columns with aqueous methanol as an eluent (Yamaguchi et al., 1987).

Synthesis of Pharmaceutically Active Compounds

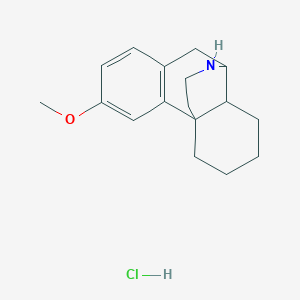

Another significant application is in the synthesis of pharmaceutically active compounds. For instance, 3-substituted octahydrobenzo[g]quinolines are vital intermediates. A practical and large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester demonstrates the value of quinoline derivatives in pharmaceutical manufacturing (Bänziger et al., 2000).

Novel Fluorophores for Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, serves as a novel fluorophore with strong fluorescence across a wide pH range. This characteristic is beneficial for biomedical analysis, providing a stable and sensitive method for fluorescent labeling and determination of carboxylic acids (Hirano et al., 2004).

Antibacterial Activity

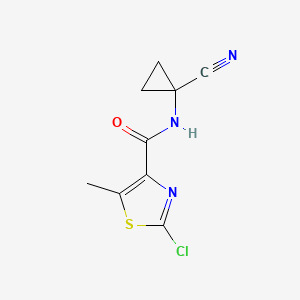

The synthesis and evaluation of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have shown potent antibacterial activity, especially against gram-positive bacteria. This illustrates the potential of quinoline derivatives in developing new antibacterial agents (Jung et al., 2001).

Amylolytic Agents

Novel fluorine-bearing quinoline-4-carboxylic acids and related compounds have been synthesized and exhibited high to moderate activity against Aspergillus fungi as amylolytic agents. This application highlights the potential of quinoline derivatives in fungicidal activities and the development of new compounds for agricultural or medicinal use (Makki et al., 2012).

Propiedades

IUPAC Name |

methyl 4-[(2-fluorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-23-13-7-8-16-14(9-13)18(10-17(21-16)19(22)24-2)25-11-12-5-3-4-6-15(12)20/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDTWWAEGLHNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=CC=C3F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate](/img/structure/B2464280.png)

![1-(methylsulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2464281.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2464283.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furo[3,2-b]pyridin-2-yl)methanone](/img/structure/B2464285.png)

![2-[(4-Acetylphenyl)sulfanyl]benzoic acid](/img/structure/B2464287.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2464292.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)